molecular formula C13H8Cl2N2 B14375733 5,6-Dichloro-2-phenyl-1H-benzimidazole CAS No. 90300-22-4

5,6-Dichloro-2-phenyl-1H-benzimidazole

Cat. No.: B14375733
CAS No.: 90300-22-4
M. Wt: 263.12 g/mol
InChI Key: LDHXJLVUWJLSOZ-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-phenyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-phenyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of ethanol and water under mild conditions . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and efficiency, with careful control of reaction conditions to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-phenyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dichloro-2-phenyl-1H-benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-phenyl-1H-benzimidazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-2-mercaptobenzimidazole
  • 5,6-Dimethylbenzimidazole
  • 2-Phenylbenzimidazole

Uniqueness

5,6-Dichloro-2-phenyl-1H-benzimidazole is unique due to the presence of chlorine atoms at the 5 and 6 positions, which enhances its chemical reactivity and potential biological activities. Compared to other benzimidazole derivatives, it exhibits distinct properties that make it suitable for specific applications in medicinal chemistry and industrial processes .

Properties

CAS No.

90300-22-4

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

5,6-dichloro-2-phenyl-1H-benzimidazole

InChI

InChI=1S/C13H8Cl2N2/c14-9-6-11-12(7-10(9)15)17-13(16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17)

InChI Key

LDHXJLVUWJLSOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N2)Cl)Cl

Origin of Product

United States

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